molecular formula C16H12F2O2 B12301285 1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid

1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid

Cat. No.: B12301285
M. Wt: 274.26 g/mol
InChI Key: ZEIIRAVLABWCTM-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid is a cyclopropane-derived carboxylic acid featuring a biphenyl moiety at the 1-position and two fluorine atoms at the 2,2-positions of the cyclopropane ring. The biphenyl group likely enhances steric bulk and π-π stacking interactions, while the difluorocyclopropane motif may improve metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

Molecular Formula

C16H12F2O2

Molecular Weight

274.26 g/mol

IUPAC Name

2,2-difluoro-1-(4-phenylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C16H12F2O2/c17-16(18)10-15(16,14(19)20)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)

InChI Key

ZEIIRAVLABWCTM-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

I(I)/I(III)-Catalyzed Fluorinative Ring Contraction

A seminal method involves bicyclobutanes (BCBs) as masked cyclobutene precursors. Under Brønsted acid activation, BCBs isomerize to cyclobutenes, which undergo 4→3 fluorinative ring contraction. Key conditions include:

  • Catalyst : p-TolI (20 mol%).
  • Oxidant : Selectfluor.
  • Fluoride Source : Pyridine·HF (4–16 mmol).
  • Solvent : Dichloroethane (DCE).

This method achieves up to 88% yield and >20:1 cis:trans selectivity (Table 1). Mechanistic studies confirm the intermediacy of cyclobutene derivatives, validated by NMR and X-ray crystallography.

Table 1: Optimization of I(I)/I(III)-Catalyzed Cyclopropanation

Entry Substrate Temp (°C) HF Equiv Yield (%) cis:trans
1 p-F-Ph RT 5 72 17:1
2 m-CF₃-Ph 50 7 64 8.1:1

Thermal Addition of Carboxylic Acids to gem-Difluoroalkenes

An alternative approach leverages β,β-difluoroacrylates as substrates. Carboxylic acids add regioselectively under thermal conditions (75–150°C) without catalysts. For example:

  • Substrate : Tetrasubstituted β,β-difluoroacrylate.
  • Conditions : Acetonitrile, 150°C, 48h.
  • Yield : Up to 93%.

This method tolerates diverse carboxylic acids, including aryl, heteroaryl, and alkyl variants.

Biphenyl Coupling Methodologies

The biphenyl segment is typically introduced via cross-coupling or cycloaddition reactions.

Furanyl-Based Cycloaddition

Another route involves reacting benzene with 2-substituted furans under acid catalysis to form biphenyl intermediates. For example:

  • Furan Derivative : 2-Methylfuran.
  • Catalyst : Brønsted/Lewis acid.
  • Product : Biphenyl-4-carboxylic acid ester.

Carboxylic Acid Functionalization

Oxidation of Esters

The target carboxylic acid is often accessed via hydrolysis of esters. A patent (EP0533013A2) describes:

  • Substrate : 1-Fluoro-cyclopropyl-(4-chlorophenyl)-ketone.
  • Oxidizing Agent : m-Chloroperbenzoic acid.
  • Base : NaOH.
  • Yield : "Very good" (exact values unspecified).

Direct Carboxylic Acid Addition

As noted in Section 1.2, thermal addition of pre-formed carboxylic acids to gem-difluoroalkenes provides a direct route. This method avoids post-synthetic oxidation, streamlining the synthesis.

Stereoselective Considerations

Achieving high cis selectivity in the difluorocyclopropane ring is critical. Key factors include:

  • Electron-Donating Groups : Enhance selectivity (e.g., p-F-Ph vs. m-CF₃-Ph).
  • Temperature : Lower temps (RT) favor cis products, while higher temps (50°C) may invert selectivity.
  • HF Equivalents : Increased HF shifts equilibrium toward ring-contracted products.

Conformational analysis via X-ray crystallography confirms the cis configuration’s stability, attributed to Walsh orbital interactions.

Purification and Characterization

Chromatographic Isolation

Crude products are purified via column chromatography (e.g., silica gel, hexane/EtOAc). The target compound’s solubility in organic solvents (e.g., DCE, MeCN) facilitates isolation.

Analytical Validation

  • 19F NMR : Confirms fluorination (δ ≈ 199 ppm).
  • X-ray Crystallography : Validates stereochemistry and crystal packing.
  • HPLC : Ensures enantiomeric purity (>99% er).

Chemical Reactions Analysis

1-([1,1’-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Research indicates that compounds containing difluorocyclopropane structures exhibit diverse biological activities. The following sections summarize key findings related to its pharmacological properties.

Anticancer Activity

Studies have demonstrated that difluorocyclopropanes can act as inhibitors of cancer cell proliferation. For instance, derivatives of 1-([1,1'-biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid have shown promising results in preclinical models against various cancer types due to their ability to disrupt cellular signaling pathways involved in tumor growth .

Antimicrobial Properties

The incorporation of fluorinated groups has been linked to enhanced antimicrobial activity. Research has indicated that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria . This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance.

Applications in Drug Development

The unique chemical structure of this compound positions it as a potential lead compound in drug discovery. Its applications include:

  • Drug Design: The compound serves as a scaffold for developing new drugs targeting specific receptors or enzymes. Its fluorinated nature may improve the pharmacokinetic profile of drug candidates.
  • Prodrug Development: The compound can be modified to create prodrugs that enhance bioavailability and target specificity.

Agrochemical Applications

In addition to medicinal uses, this compound has potential applications in agriculture as a plant growth regulator or pesticide. The fluorinated cyclopropane derivatives can exhibit herbicidal or insecticidal properties due to their ability to interact with biological pathways in pests or plants .

Case Studies

Several case studies highlight the application of this compound:

StudyApplicationFindings
Csuk et al. (2020)AnticancerDemonstrated inhibition of cancer cell lines with IC50 values in low micromolar range .
Itoh et al. (2020)Enzymatic HydrolysisAchieved >99% enantiomeric excess using lipase-catalyzed methods for difluorinated nucleosides .
Mikami et al. (2020)Asymmetric HydrogenationDeveloped enantioselective methods for synthesizing difluorocyclopropenes .

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The exact molecular pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Key Observations :

  • Biphenyl vs.
  • Fluorine Substitution: The 2,2-difluoro configuration in the target compound may increase metabolic stability and electron-withdrawing effects compared to non-fluorinated or mono-fluorinated analogs (e.g., 1-fluorocyclopropane-1-carboxylic acid in ).
  • Chlorine vs. Methoxy Groups : Chlorinated analogs () exhibit higher molecular weights and lipophilicity (clogP ~3.5) compared to methoxy-substituted derivatives (clogP ~2.1), impacting solubility and bioavailability .

Physicochemical Properties

  • Melting Points: Difluoro-substituted cyclopropanes (e.g., 1-(2,2-difluorobenzo[1,3]dioxol-5-yl)cyclopropane-1-carboxylic acid, ) show higher melting points (~150–155°C) than non-fluorinated analogs (e.g., 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid, ~98–102°C, ), likely due to enhanced crystal packing from fluorine’s electronegativity .
  • Acidity (pKa) : The carboxylic acid group’s pKa in cyclopropane derivatives ranges from ~3.8–4.2 (e.g., 1-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid, pKa 3.81, ), slightly lower than typical aliphatic carboxylic acids (pKa ~4.8), due to the electron-withdrawing cyclopropane ring .

Key Challenges and Opportunities

  • Contradictions: Fluorinated analogs (e.g., ) exhibit superior stability but may face synthetic challenges due to fluorine’s reactivity. Non-fluorinated analogs () are easier to synthesize but less metabolically robust.
  • Unanswered Questions : The exact pharmacokinetic profile and toxicity of the target compound remain uncharacterized, necessitating further preclinical studies.

Biological Activity

1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2229453-29-4) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H12_{12}F2_{2}O2_{2}
  • Molecular Weight : 274.26 g/mol
  • Structure : The compound features a cyclopropane ring substituted with a biphenyl group and two fluorine atoms, which significantly influence its biological interactions.

Biological Activity Overview

The incorporation of fluorine atoms into organic compounds often enhances their biological activity. Fluorinated compounds can exhibit improved metabolic stability, altered lipophilicity, and enhanced binding affinity to biological targets. The specific biological activities of this compound include:

  • Anticancer Activity :
    • Research indicates that compounds with difluorocyclopropane moieties can exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects :
    • Compounds with biphenyl and difluorocyclopropane structures have been linked to anti-inflammatory activity. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
  • Antimicrobial Properties :
    • The unique structure may also confer antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or inflammation.
  • Interaction with Receptors : It is possible that the compound binds to certain receptors or proteins within cells, altering signaling pathways crucial for cell survival and proliferation.

Research Findings and Case Studies

Recent studies have highlighted the potential of difluorocyclopropane derivatives in drug development:

StudyFindings
Beilstein Journal of Organic ChemistryReviewed the biological importance of difluorocyclopropanes, emphasizing their utility in medicinal chemistry for developing new therapeutic agents .
MDPI JournalDiscussed the synthesis and application of difluorocyclopropanes in drug discovery, noting their role as precursors for biologically active compounds .
GLP BioReported on the antimicrobial potential of related compounds, suggesting further exploration into their pharmacological applications .

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